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Introduction to Furalaxyl: Chemical Properties and
Usage

Furalaxyl is a systemic fungicide belonging to the acylamino acid class that has been used primarily for

controlling diseases caused by Peronosporales fungi, including seed rot, damping off, and stem rots in

ornamental plants and cut flowers. The chemical is characterized by a chiral center and is typically

manufactured and applied as a racemic mixture of its R- and S-enantiomers. With the molecular formula

C₁₇H₁₉NO₄ and a molecular mass of 301.34 g/mol, furalaxyl presents as white, odorless crystals with

moderate solubility in water (230 mg/L at 20°C) and high solubility in organic solvents such as

dichloromethane, acetone, and methanol. The compound exhibits a relatively low octanol-water partition

coefficient (log P = 2.7), suggesting moderate mobility in environmental matrices, while its vapor pressure

of 0.07 mPa at 20°C indicates low volatility under standard environmental conditions [1] [2].

The fungicidal activity of furalaxyl stems from its ability to disrupt fungal nucleic acid synthesis,

specifically targeting RNA polymerase I. This mode of action provides both protective and curative effects

against Oomycete pathogens, making it valuable for agricultural applications. Despite its effectiveness,

furalaxyl is no longer approved under EC Regulation 1107/2009 in the European Union, though historical

use and potential ongoing applications in other regions like Australia warrant continued investigation into its

environmental fate and metabolic pathways. Understanding the degradation behavior of furalaxyl is
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particularly important due to its moderate persistence in soil environments, with reported field dissipation

half-lives (DT₅₀) ranging from 30 to 65 days [1].

Degradation Pathways and Kinetics

Abiotic Degradation

Aqueous Hydrolysis: Furalaxyl demonstrates remarkable stability in aqueous environments across

a range of pH conditions. The hydrolysis half-life (DT₅₀) at 20°C and pH 7 exceeds 200 days,

indicating high persistence in neutral aqueous systems. However, under alkaline conditions (pH 10),

the degradation rate increases significantly, with the DT₅₀ decreasing to approximately 22 days. This

pattern suggests that alkaline hydrolysis represents a potentially important degradation pathway in

environments with elevated pH. The primary hydrolysis mechanism involves cleavage of the ester

bond, leading to the formation of carboxylic acid derivatives, followed by subsequent N-dealkylation

reactions that further break down the molecular structure [1] [2].

Photodegradation: While specific kinetic data for furalaxyl photolysis is limited in the available

literature, compounds with similar furan ring structures typically undergo rapid photochemical

degradation when exposed to direct sunlight. The furan moiety in furalaxyl can absorb UV radiation,

potentially leading to ring opening reactions or oxidation processes that would significantly alter the

compound's structure and toxicity profile. Future studies should quantify the photodegradation kinetics

of furalaxyl, particularly given that photochemical processes often represent important transformation

pathways for pesticides in surface waters or on plant surfaces [1].

Biotic Degradation

Soil Microbial Degradation: Furalaxyl undergoes moderately persistent degradation in soil

environments, with reported half-lives (DT₅₀) ranging from 31 to 65 days under typical field

conditions (20-25°C). This biodegradation process is primarily mediated by soil microorganisms that

utilize the pesticide as a carbon and energy source. The metabolic pathways in soil resemble those

observed in other environmental compartments, with initial ester hydrolysis followed by N-
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dealkylation reactions. Research indicates that the degradation rate in soil can be influenced by

various factors including soil texture, organic matter content, pH, and microbial community

composition. Studies have shown that the compound dissipates more rapidly in soils with higher

microbial biomass and diversity [1] [2].

Plant Metabolism: In plants, furalaxyl is metabolized to polar, water-soluble compounds, which are

partially acidic and likely conjugated with natural plant constituents. These metabolic transformations

enhance the compound's excretion potential and reduce its bioaccumulation tendency. The systemic

properties of furalaxyl allow it to be distributed throughout plant tissues, where enzymatic

transformations similar to those in soil microorganisms occur, though often at different rates. Plant

metabolism studies have identified several phase I and phase II transformation products, with

conjugated metabolites representing significant portions of the residue profile in treated plants [2].

Table 1: Degradation Kinetics of Furalaxyl in Various Environmental Compartments

Environmental Compartment Degradation Process Half-life (DT₅₀) Experimental Conditions

Water Hydrolysis >200 days pH 7, 20°C

Water Hydrolysis 22 days pH 10, 20°C

Soil Biotic degradation 31-65 days Field conditions, 20-25°C

Soil Biotic degradation 48 days Lab study, 20°C

Metabolic Pathways and Enantioselectivity

Primary Metabolic Pathways

The metabolic transformation of furalaxyl follows two primary pathways in biological and environmental

systems:

Ester Cleavage Pathway: The initial and most prominent biotransformation involves hydrolysis of

the methyl ester group (-COOCH₃), resulting in the formation of the corresponding carboxylic acid
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derivative. This phase I reaction dramatically increases the hydrophilicity of the molecule, enhancing

its potential for further degradation and excretion. The carboxylic acid metabolite can subsequently

undergo conjugation reactions with natural biomolecules in biological systems, forming water-

soluble complexes that are readily excreted. In environmental samples, this acid metabolite may

undergo further degradation through microbial degradation processes [2].

N-Dealkylation Pathway: A competing metabolic pathway involves the oxidative removal of alkyl

groups from the nitrogen atom in the acylamino acid structure. This process typically requires

cytochrome P450 enzymes in biological systems or analogous oxidative processes in environmental

compartments. N-dealkylation generates secondary amine intermediates that may be susceptible to

additional transformations, including ring hydroxylation or furan oxidation. These sequential

transformations ultimately lead to the fragmentation of the parent molecule into smaller, typically less

toxic constituents that can enter standard metabolic pathways [2].

Enantioselective Metabolism

Recent research has revealed that furalaxyl exhibits significant enantioselectivity in its environmental

behavior and metabolic processing, a critical consideration given that the compound is typically applied as a

racemic mixture:

Differential Toxicity: Studies with the aquatic algae Scenedesmus obliquus demonstrated that the S-

enantiomer exhibits greater toxicity than the R-enantiomer, with 96-hour EC₅₀ values of 13.59 mg/L

and 15.26 mg/L, respectively. This enantioselectivity was further confirmed through measurements of

chlorophyll content and antioxidant enzyme activities (CAT and SOD) in algae cells, which showed

more significant alterations when exposed to the S-enantiomer compared to the R-enantiomer at

equivalent concentrations [3].

Enantiomerization in Organisms: Research using Tenebrio molitor larvae (mealworms) revealed that

furalaxyl undergoes significant enantiomerization during bioaccumulation, with interconversion

between R and S configurations observed within the organisms. Interestingly, this stereochemical

interchange did not occur in the wheat bran feed matrix during the 21-day study period, suggesting that

biological processes within the larvae facilitate the enantiomerization. This conversion represents a

novel metabolic pathway that must be considered in environmental risk assessments [4].
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Bioaccumulation Differences: Enantioselective bioaccumulation studies in earthworms (Eisenia

foetida) have further confirmed the differential processing of furalaxyl enantiomers in organisms.

These findings have profound implications for environmental risk assessment, as the more toxic S-

enantiomer may preferentially accumulate in certain organisms, potentially leading to greater than

anticipated ecological impacts [5].

Table 2: Identified Metabolites and Transformation Products of Furalaxyl

Metabolite Name Formation Pathway Key Characteristics
Detection
Method

Carboxylic acid
derivative

Ester hydrolysis Increased hydrophilicity, polar HPLC-MS/MS

N-Dealkylated products Oxidative N-
dealkylation

Secondary amine
intermediates

HPLC-MS/MS

Polar conjugates Phase II metabolism Water-soluble, acidic LC-LTQ/Orbitrap

Analytical Methods and Experimental Protocols

Sample Preparation and Extraction

Robust analytical methods have been developed to study furalaxyl degradation and metabolite

identification:

Sample Extraction: For biological samples including Tenebrio molitor larvae and wheat bran, the

optimized extraction protocol involves homogenizing 5.0 g of sample with 10 mL of acetonitrile using

a high-speed blender. The mixture is then subjected to ultrasonic extraction for 30 minutes at 40°C,

followed by centrifugation at 5000 rpm for 10 minutes. The supernatant is collected, and the extraction

process is repeated twice with fresh acetonitrile. Combined extracts are concentrated to near dryness

under a gentle nitrogen stream at 40°C, then reconstituted in 2.0 mL of methanol for subsequent

clean-up procedures [4].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 10 Tech Support

https://www.smolecule.com/products/s528552?utm_src=pdf-body
https://www.scbt.com/p/furalaxyl-57646-30-7
https://www.smolecule.com/products/s528552?utm_src=pdf-body
https://www.smolecule.com/products/s528552?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0147651317304517
https://www.smolecule.com/products/s528552?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Sample Clean-up: The extract undergoes purification using an alumina-N-solid-phase extraction

(SPE) cartridge that has been preconditioned with 5.0 mL each of methanol and deionized water.

After loading the sample, the cartridge is washed with 5.0 mL of deionized water followed by 5.0 mL

of n-hexane. The analytes of interest are then eluted with 8.0 mL of acetonitrile, and the eluate is

evaporated to dryness under nitrogen. The final residue is reconstituted in 1.0 mL of methanol and

filtered through a 0.22 μm membrane prior to chromatographic analysis [4].

Chromatographic Separation and Detection

HPLC-MS/MS Analysis: The separation of furalaxyl enantiomers is achieved using a ChiralPAK IC

column (250 mm × 4.6 mm, 5 μm particle size) maintained at 25°C. The mobile phase consists of n-

hexane and ethanol (80:20, v/v) delivered at a flow rate of 0.8 mL/min. Detection and quantification

are performed using tandem mass spectrometry with an electrospray ionization (ESI) source

operating in positive ion mode. The mass spectrometer parameters are optimized as follows: ion source

temperature 500°C, ion spray voltage 5500 V, curtain gas 35 psi, and collision gas set to medium. The

specific multiple reaction monitoring (MRM) transitions monitored are m/z 302.1→202.1 for

furalaxyl quantification and m/z 302.1→245.1 for confirmation [4].

Method Validation: The analytical method has been rigorously validated demonstrating excellent

linearity (r² > 0.998) across a concentration range of 0.01-1.0 mg/L for both enantiomers. The

recovery rates for furalaxyl enantiomers from spiked samples range from 85.2% to 94.6% with

relative standard deviations less than 8.5%, meeting accepted criteria for pesticide residue analysis.

The method's limit of quantification (LOQ) is established at 0.01 mg/kg for both enantiomers in all

matrices, providing sufficient sensitivity for environmental monitoring and metabolic studies [4].

Regulatory Status and Environmental Implications

Furalaxyl is not currently approved for use in the European Union under EC Regulation 1107/2009, with

its inclusion having expired. However, historical applications and potential continued use in other regions

necessitate ongoing environmental monitoring. The compound has been classified as slightly hazardous

(Class III) with an acute oral LD₅₀ of 940 mg/kg in rats and 603 mg/kg in mice. It exhibits low toxicity to
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birds (acute oral LD₅₀ > 6000 mg/kg in Japanese quail) but moderate toxicity to fish (LC₅₀ values ranging

from 8.7 to 60.0 mg/L across different species) [1] [2].

The enantioselective behavior of furalaxyl, particularly the increased toxicity of the S-enantiomer to non-

target organisms, highlights the importance of considering stereochemistry in regulatory decisions.

Traditional risk assessments that evaluate racemic mixtures may underestimate ecological impacts if the

more bioactive enantiomer persists or accumulates preferentially. The observed enantiomerization in insects

further complicates prediction of environmental fate, as initial enantiomeric ratios may shift over time in

biological systems. These findings support the growing scientific consensus that chiral pesticides should be

evaluated at the enantiomer level rather than as racemic mixtures in regulatory frameworks [3] [4].

Visualizations and Workflows
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Degradation pathway of furalaxyl showing major transformation routes.

Experimental Workflow for Metabolite Identification

SampleCollection ExtractionHomogenization

Cleanup

Centrifugation

ChiralSeparation

SPE
Purification

MSDetection

HPLC
Separation

DataAnalysis

MRM
Detection

Click to download full resolution via product page

Analytical workflow for furalaxyl and metabolite identification in environmental samples.

Conclusion and Future Research Directions

This comprehensive assessment of furalaxyl degradation pathways and metabolites reveals a complex

environmental profile characterized by moderate persistence in soil and water systems, enantioselective

toxicity to non-target organisms, and complex metabolic transformations across environmental

compartments. The identification of enantiomerization in insects represents a particularly significant

finding, as this process complicates prediction of environmental fate and ecological impacts. Future research

should prioritize several key areas:
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Advanced Metabolite Identification: Studies should employ high-resolution mass spectrometry

and nuclear magnetic resonance spectroscopy to fully characterize unknown transformation

products, particularly those resulting from enantiomerization processes. Structural elucidation of these

metabolites is essential for understanding their potential toxicity and environmental behavior [4] [6].

Field Validation Studies: While laboratory studies provide valuable insights, controlled field studies

are necessary to validate degradation kinetics and metabolite formation under realistic environmental

conditions. These studies should specifically examine the fate of individual enantiomers in different

soil types and climatic conditions [1].

Toxicological Assessment of Metabolites: Comprehensive toxicity testing should be conducted on

major transformation products to determine if metabolites retain or exceed the toxicity of the parent

compound. Such assessments are critical for complete environmental risk evaluation [3] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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